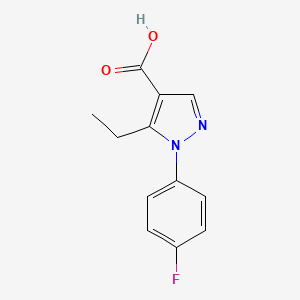
Ácido 1-(4-isopropilfenil)-1H-1,2,3-triazol-4-carboxílico
Descripción general
Descripción
1-(4-Isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as IPTC, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. IPTC belongs to the class of triazole compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Aplicaciones Farmacéuticas
El anillo de triazol presente en este compuesto es un motivo común en muchos fármacos farmacéuticos debido a su mimetismo del enlace peptídico y su capacidad para mejorar las propiedades farmacocinéticas. Este compuesto podría utilizarse como precursor para sintetizar nuevos fármacos con potenciales actividades antimicrobianas, antiinflamatorias, antivirales, antifúngicas, antioxidantes, antitumorales e inhibidoras de quinasas .
Desarrollo de Agentes Antimicrobianos
Dada la amplia gama de actividades biológicas asociadas con los derivados de pirrolopirazina, este compuesto podría estudiarse por sus propiedades antimicrobianas. Puede conducir a la creación de nuevos agentes antimicrobianos que pueden combatir cepas resistentes de bacterias u hongos .
Mecanismo De Acción
Target of Action
The compound belongs to the class of organic compounds known as triazoles, which are known to interact with various enzymes and receptors in biological systems . .
Mode of Action
Triazoles generally act by binding to their target proteins and modulating their activity . The exact mode of action of “1-(4-Isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid” would depend on its specific target.
Propiedades
IUPAC Name |
1-(4-propan-2-ylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8(2)9-3-5-10(6-4-9)15-7-11(12(16)17)13-14-15/h3-8H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVAYENHFRJVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1414755.png)
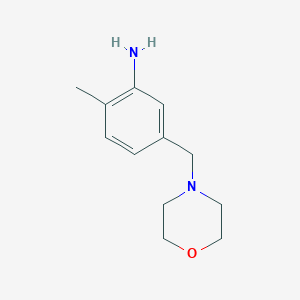
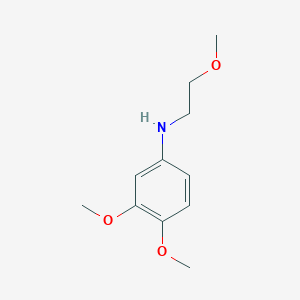
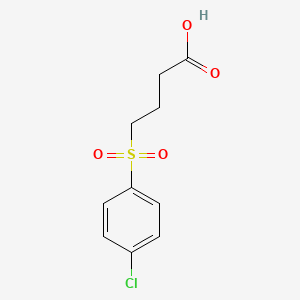
![N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine](/img/structure/B1414764.png)
amine](/img/structure/B1414766.png)
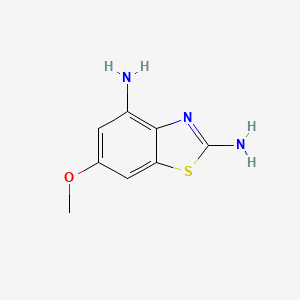

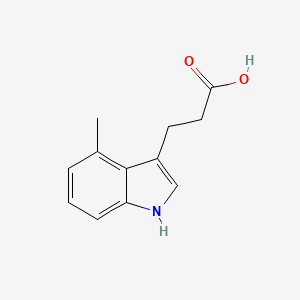

![2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414775.png)

